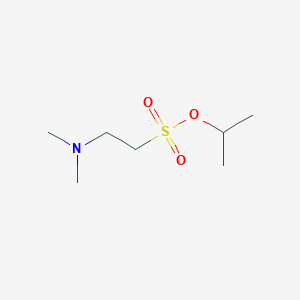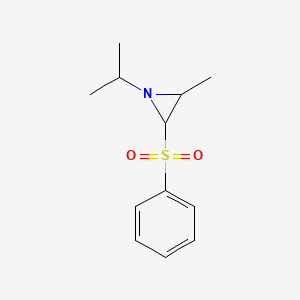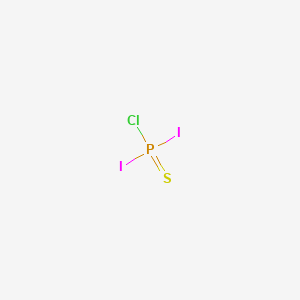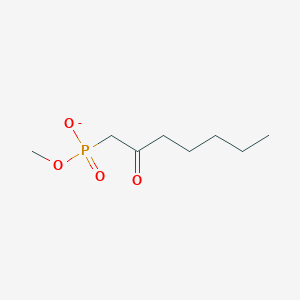![molecular formula C8H15NO4S B14510351 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate CAS No. 63707-37-9](/img/structure/B14510351.png)
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate is a nitrogen-containing heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of triethylammonium 3-cyano-5-ethoxy-4-(furan-2-yl)-6-propylcarbonyl-1,4-dihydropyridine-2-thiolate with 1,2-dibromoethane in dimethylformamide (DMF) to form the desired thiazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and computational chemistry tools can aid in the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyridines .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It has potential as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein, indicating its use in antiviral and antibacterial therapies.
Industry: The compound is valuable as a functional organic material in various industrial applications
Wirkmechanismus
The mechanism of action of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one involves its interaction with molecular targets such as DNA gyrase and viral glycoproteins. The compound inhibits the activity of these targets, thereby exerting its antimicrobial and antiviral effects. The exact pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine structure but differ in their pharmacological activities and synthetic routes.
Thiazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to inhibit DNA gyrase and SARS-CoV-2 glycoprotein sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63707-37-9 |
|---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
8-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate |
InChI |
InChI=1S/C8H9NOS.3H2O/c1-6-2-3-7(10)9-4-5-11-8(6)9;;;/h2-3H,4-5H2,1H3;3*1H2 |
InChI-Schlüssel |
RFBLWEPUQWLAQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2N(CCS2)C(=O)C=C1.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)







![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
